molecular formula C13H18O B12438365 4-Methyl-1-phenyl-hex-5-EN-3-OL CAS No. 83173-74-4

4-Methyl-1-phenyl-hex-5-EN-3-OL

Cat. No.: B12438365
CAS No.: 83173-74-4
M. Wt: 190.28 g/mol
InChI Key: PXGZVEMZSFQBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenyl-hex-5-en-3-ol (CAS: 83173-74-4) is a secondary alcohol with a phenyl-substituted hexenol backbone. Its molecular formula is C₁₂H₁₆O, featuring a hydroxyl group at position 3, a methyl group at position 4, and a terminal double bond at position 5.

Properties

CAS No.

83173-74-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-1-phenylhex-5-en-3-ol

InChI

InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h3-8,11,13-14H,1,9-10H2,2H3

InChI Key

PXGZVEMZSFQBCV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(CCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-hex-5-en-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of 4-Methyl-1-phenyl-hex-5-en-3-ol may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-hex-5-en-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-1-phenyl-hex-5-en-3-ol has been identified as a lead compound for drug development due to its notable biological activity. This compound can modulate cell signaling pathways and influence gene expression, making it a candidate for pharmacological studies aimed at treating metabolic disorders. Specifically, it interacts with enzymes such as lipases, which play a crucial role in lipid metabolism.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Metabolic Disorders : Research indicates that 4-Methyl-1-phenyl-hex-5-en-3-ol can activate or inhibit transcription factors that regulate target genes involved in metabolic pathways.
  • Enzyme Interactions : Studies have shown that this compound can modulate enzyme activity, suggesting its potential use in therapeutic applications targeting metabolic dysfunctions.

Chemical Synthesis

In synthetic chemistry, 4-Methyl-1-phenyl-hex-5-en-3-ol serves as a versatile building block for the creation of various derivatives. Its ability to participate in multiple chemical reactions allows for the synthesis of complex molecules with applications in different industries.

Environmental and Safety Considerations

Research on the environmental stability and safety of 4-Methyl-1-phenyl-hex-5-en-3-ol is critical for its application in biological systems. Studies indicate that environmental factors can significantly influence the stability and efficacy of this compound, which is essential for its practical applications in pharmaceuticals and other fields .

Risk Assessment

A comprehensive risk assessment framework has been developed to evaluate the human and environmental risks associated with compounds like 4-Methyl-1-phenyl-hex-5-en-3-ol. This includes examining exposure levels through biomonitoring data and assessing toxicity endpoints using established methodologies .

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-hex-5-en-3-ol involves its interaction with specific molecular targets and pathways. The alcohol functional group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compound A : 2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol (CAS: Not explicitly listed; synthesized in Molecules, 2011)

  • Molecular Formula : C₁₆H₂₄O₂.
  • Key Features :
    • Methoxy and methyl groups on the aromatic ring.
    • Hydroxyl group at position 2 (vs. position 3 in the target compound).
    • Extended carbon chain (heptene vs. hexene).
  • Spectral Data :
    • ¹H-NMR : Peaks at δ 1.43 (s, 3H), 1.46 (s, 3H), 1.65 (s, 3H) indicate methyl groups; δ 5.11 (t, J = 6.5 Hz) confirms the double bond .
    • ESP-MS : M+H−H₂O = 231, suggesting dehydration during ionization .

Compound B : 1-[(4-Methoxyphenyl)methoxy]-4-methyl-5-hexen-3-ol (CAS: 804559-44-2)

  • Molecular Formula : C₁₅H₂₂O₃.
  • Key Features: Methoxyphenylmethoxy substituent at position 1 (vs. phenyl in the target compound).
  • Physicochemical Data :
    • Molecular Weight : 250.33 g/mol (vs. 176.25 g/mol for the target compound).
    • Higher oxygen content due to the methoxy group, influencing solubility and polarity .

Comparative Data Table

Property 4-Methyl-1-phenyl-hex-5-en-3-ol Compound A Compound B
Molecular Formula C₁₂H₁₆O C₁₆H₂₄O₂ C₁₅H₂₂O₃
Molecular Weight (g/mol) 176.25 248.36 250.33
Hydroxyl Position C3 C2 C3
Key Substituents Phenyl, methyl, double bond Methoxy-methylphenyl, double bond Methoxyphenylmethoxy, double bond
Stereochemistry Not reported Not specified (3R,4R)
Spectral Evidence Limited data ¹H/¹³C-NMR, ESP-MS No spectral data reported

Research Findings and Functional Implications

Reactivity Differences: The hydroxyl group at C3 in 4-Methyl-1-phenyl-hex-5-en-3-ol may exhibit distinct hydrogen-bonding interactions compared to C2 in Compound A, affecting catalytic activity in oxidation reactions .

This could influence its utility in asymmetric synthesis .

Thermodynamic Stability: The extended carbon chain in Compound A likely increases hydrophobicity, whereas the target compound’s shorter chain may enhance volatility, as seen in analogous terpenoids .

Biological Activity

4-Methyl-1-phenyl-hex-5-en-3-ol, also known as beta,beta-dimethylacrylalkannin, is an organic compound with significant biological activity. Its unique structure, featuring a phenyl group and an unsaturated hexenyl chain, contributes to its reactivity and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 4-Methyl-1-phenyl-hex-5-en-3-ol is C₁₃H₁₈O. The compound contains a hydroxyl functional group, which enhances its solubility and reactivity in biological systems. The structural uniqueness of this compound allows it to participate in various biochemical interactions.

Cell Signaling Modulation

4-Methyl-1-phenyl-hex-5-en-3-ol has been shown to modulate cell signaling pathways significantly. It can activate or inhibit specific transcription factors, leading to changes in gene expression and cellular metabolism. For example, studies indicate that this compound interacts with enzymes such as lipases that are crucial for lipid metabolism.

Enzyme Interaction Studies

Research has demonstrated that 4-Methyl-1-phenyl-hex-5-en-3-ol interacts with various biomolecules, influencing enzyme activity. Its ability to modulate enzyme function suggests potential therapeutic applications, particularly in metabolic disorders.

Antioxidant Properties

The compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals, thereby contributing to cellular health and longevity .

Applications in Pharmacology

Due to its biological activity, 4-Methyl-1-phenyl-hex-5-en-3-ol is being explored for various pharmacological applications:

  • Metabolic Disorders : Its modulation of lipid metabolism makes it a candidate for treating conditions like obesity and diabetes.
  • Antioxidant Therapy : The antioxidant properties may be harnessed for developing supplements aimed at reducing oxidative damage in cells.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Methyl-1-phenyl-hex-5-en-3-ol, a comparison with structurally similar compounds is beneficial:

Compound NameStructure DescriptionUniqueness
Hex-5-en-3-olSimilar structure but lacks the phenyl groupAbsence of aromatic character
1-Phenylhexan-3-olSaturated analog without double bondNo unsaturation
PhenylhexanoneOxidized form (ketone)Different functional group

The presence of both a phenyl group and an unsaturated hexenyl chain distinguishes 4-Methyl-1-phenyl-hex-5-en-3-ol from its analogs, enhancing its reactivity and potential applications compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interaction mechanisms of 4-Methyl-1-phenyl-hex-5-en-3-ol with various biological targets:

  • In vitro Studies : Laboratory experiments have shown that the compound can influence gene expression related to lipid metabolism by modulating specific transcription factors.
  • Molecular Docking Studies : Computational analyses indicate strong binding affinities between 4-Methyl-1-phenyl-hex-5-en-3-ol and key metabolic enzymes, suggesting its role as a potential inhibitor or activator depending on the context .
  • Toxicological Assessments : Safety profiles are being evaluated to ensure that the compound can be used safely in therapeutic contexts without adverse effects on human health .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.